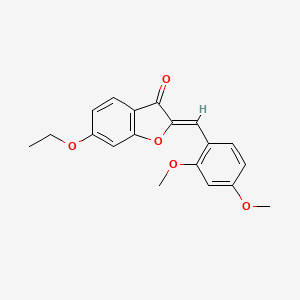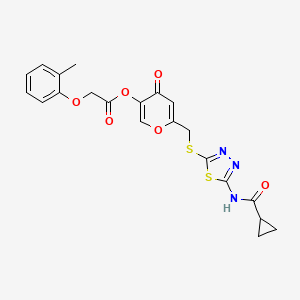
(Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, thiosemicarbazones derived from 2,4-dimethoxybenzaldehyde have been synthesized . A novel probe, 3′,6′ - bis(diethylamino) -2- ((2,4-dimethoxybenzylidene)amino) spiro [isoindoline-1,9′-xanthene]-3-thione (RBS), was designed and synthesized .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by Single-crystal X-ray diffraction (SC-XRD) studies . The active functional groups present in the synthesized compounds were identified by Fourier transform infrared (FTIR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, thiosemicarbazones derived from 2,4-dimethoxybenzaldehyde have been synthesized and their structures were characterized .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region .
Aplicaciones Científicas De Investigación
Rhodamine-Based Dual Chemosensor for Al3+ and Zn2+ Ions : A rhodamine-based compound was reported as a dual chemosensor for Zn2+ and Al3+ ions, displaying fluorescent dual sensor properties in a specific buffer solution. This indicates potential applications in detecting specific metal ions (Roy et al., 2019).
Synthesis and Copolymerization of Fully Bio-Based Benzoxazines : Research on bio-based benzoxazine monomers, including their synthesis and copolymerization, suggests potential in developing new fully bio-based polybenzoxazines with desirable properties (Wang et al., 2012).
Total Synthesis of a Metabolite Isolated from Dorstenia Gigas : The compound was used in the total synthesis of a metabolite isolated from the tropical plant Dorstenia gigas, indicating its utility in the synthesis of complex natural products (Correa et al., 2008).
Antioxidant and α-Glucosidase Inhibitory Activities : A study on Schiff bases containing 1,2,4-triazole and pyrazole rings, related to the compound , demonstrated significant antioxidant and α-glucosidase inhibitory potentials, indicating potential medicinal applications (Pillai et al., 2019).
Antiproliferative-Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, structurally related to the compound, exhibited DNA protective ability against oxidative mixtures and strong antimicrobial activity, suggesting potential in pharmacology (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment : A study on a new zinc phthalocyanine substituted with benzylidene derivatives showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Crystal Structure Analysis : The crystal structure of a related compound was analyzed, providing valuable insights into molecular interactions and stability, relevant in materials science and crystallography (Wang et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-8-15-17(11-14)24-18(19(15)20)9-12-5-6-13(21-2)10-16(12)22-3/h5-11H,4H2,1-3H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYOTSYRDYPNY-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)
![3-{2-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2584940.png)



![N-(3-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584948.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2584949.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2584953.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2584954.png)
![4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2584956.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)
